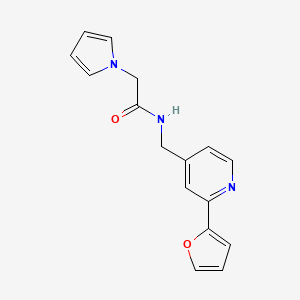

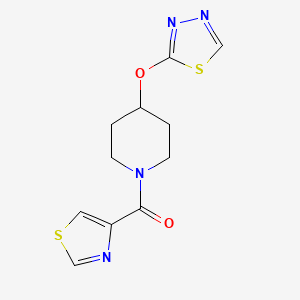

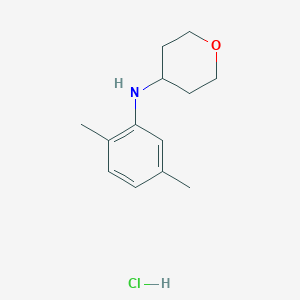

3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a morpholinylsulfonyl group and a pyridinyl group. Morpholine is a common solvent used in chemical synthesis, known for its polar nature and basicity . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, food flavorings, dyes, rubber chemicals, and more .

Scientific Research Applications

Antibiotic Activity Modulation

A study on the modulation of antibiotic activity against multidrug-resistant strains by sulfonamides, which are closely related to "3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide," shows significant antimicrobial properties. For instance, the combination of sulfonamides with amikacin against Pseudomonas aeruginosa resulted in a substantial reduction in the minimum inhibitory concentration, indicating potential for combating antibiotic resistance (Oliveira et al., 2015).

Electronic Materials for Organic LEDs

Research into new sulfone-based electron-transport materials with high triplet energy for use in blue phosphorescent organic light-emitting diodes (OLEDs) demonstrates the versatility of sulfonamides in electronic applications. These materials, including compounds with morpholine groups, offer improved performance for OLEDs, highlighting their importance in developing more efficient electronic devices (Jeon et al., 2014).

Metal Oxide Solubilization

Ionic liquids functionalized with morpholine and related groups have shown efficacy in dissolving metal oxides, suggesting applications in metal recovery and recycling. These ionic liquids' unique properties allow for the selective dissolution of metal oxides, offering a novel approach to metal processing and recycling (Nockemann et al., 2008).

Antineoplastic Agents

The spontaneous chemical transformation of arylsulfonylhydrazones, similar in structure to "this compound," has been linked to anticancer activity. This research points to the potential of these compounds in developing new antineoplastic agents, offering a novel pathway for cancer treatment (Shiba et al., 1983).

Phosphoinositide 3-Kinase Inhibition

A series of novel thiazolo[5,4-b]pyridine derivatives, including morpholinyl substituted analogs, have been synthesized and tested for their inhibitory activity against phosphoinositide 3-kinase (PI3K). These compounds have shown potent PI3K inhibitory activity, highlighting their potential in treating diseases related to PI3K/AKT/mTOR pathway dysregulation (Xia et al., 2020).

properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(18-14-4-2-6-17-12-14)13-3-1-5-15(11-13)24(21,22)19-7-9-23-10-8-19/h1-6,11-12H,7-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNINEQFIQHZJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)

![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)